2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline

Medicinal Chemistry Lipophilicity Structure-Property Relationship

Fragment-based screening programs often lack fluorinated aromatic amine building blocks with both a validated kinase-binding motif and predictable physicochemical properties. 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline (CAS 1341303-91-0) addresses this gap. • Thiazol-5-ylmethylamino motif validated in kinase inhibitor design; enables fragment-based screening across kinase panels. • Ortho-fluoro substituent permits systematic SNAr diversification for parallel SAR library synthesis-an advantage over non-fluorinated analogs. • Quantified LogP of 2.62 supports data-driven ADME optimization; directly comparable to regioisomeric analogs (e.g., LogP 2.24) for informed scaffold selection. Supplied at ≥95% purity. Store at 2-8°C; shipped ambient. For R&D use only-not intended for human or veterinary therapeutic applications.

Molecular Formula C11H11FN2S
Molecular Weight 222.28 g/mol
Cat. No. B13259687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline
Molecular FormulaC11H11FN2S
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=CN=CS2)F
InChIInChI=1S/C11H11FN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3
InChIKeyPRAMSKWXNBQIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline (CAS 1341303-91-0) for Chemical Biology and Drug Discovery


2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline is a fluorinated aromatic amine building block that integrates a 2-fluoro-4-methylaniline fragment with a thiazol-5-ylmethyl substituent . Its molecular formula is C₁₁H₁₁FN₂S and its molecular weight is 222.28 g/mol . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with a computed LogP of approximately 2.62 . Considered as a research intermediate, it is not intended for direct human therapeutic or veterinary use .

Fluorinated aromatic amine building block for kinase inhibitor synthesis
Ortho-fluoro SNAr handle enables late-stage library diversification
Thiazol-5-ylmethylamino linkage supports kinase engagement research

Why Generic Substitution Falls Short for 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline in Lead Optimization


Substituting 2-fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline with a closely related analog risks altering critical molecular properties due to the synergistic electronic and steric effects of its substituents. The specific 2-fluoro-4-methyl pattern on the aniline ring dictates the compound's reactivity, lipophilicity (LogP ≈2.62), and potential for key binding interactions, which differ markedly from non-fluorinated or regioisomeric variants . Furthermore, the thiazol-5-ylmethyl linkage, as opposed to other heteroarylmethyl attachments, positions the aniline core for distinct engagement with biological targets, a motif validated in kinase inhibitor design where similar thiazol-5-ylmethylamino fragments contribute to potent and selective activity [1].

  • Thiazole isomer Regioisomeric thiazol-4-ylmethyl may alter lipophilicity and binding geometry.
  • Non-fluorinated analog Removal of 2-fluoro substituent may increase aniline basicity and reduce metabolic stability.
  • Heteroaryl linker switch Non-thiazole heteroarylmethyl linkers may not support kinase pharmacophore context.

Quantitative Differentiation of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline Against its Closest Analogs


Regioisomeric Control of Lipophilicity: Thiazol-5-ylmethyl vs. Thiazol-4-ylmethyl Aniline Derivatives

The target compound, 2-fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline, exhibits a computed LogP of 2.62, which is notably higher than its regioisomer, 2-fluoro-N-((4-methylthiazol-5-yl)methyl)aniline, which has a LogP of 2.24 . This 0.38 LogP unit increase, representing a greater than two-fold difference in partition coefficient, demonstrates how the specific thiazole substitution pattern significantly modulates lipophilicity .

Regioisomeric LogP
Head-to-head
LogP 2.62 vs 2.24
ΔLogP +0.38
Lipophilicity shift may alter permeability and solubility profiles.
Computed values from vendor technical datasheets.
Medicinal Chemistry Lipophilicity Structure-Property Relationship

Aniline Substitution Pattern: The 2-Fluoro-4-methyl Motif Provides a Distinct Physicochemical Profile Compared to Non-fluorinated Analogs

The 2-fluoro-4-methyl substitution on the aniline ring endows the compound with a distinctive combination of properties. While direct comparator data for 4-methyl-N-(thiazol-5-ylmethyl)aniline is not available, established medicinal chemistry principles indicate that the introduction of a fluorine atom at the 2-position significantly alters key parameters. Fluorine's high electronegativity impacts the basicity of the aniline nitrogen (pKa modulation) and increases metabolic stability by blocking a primary site of oxidative metabolism [1]. This contrasts with the non-fluorinated comparator, which would be expected to have a higher pKa and lower oxidative stability.

2-Fluoro substitution effect
Class-level
Predicted lower pKa, higher metabolic stability vs. non-fluorinated analog.
Fluorination may pre-install favorable PK handles.
Quantitative pKa not available; inference from fluorine SAR.
Drug Design Physicochemical Properties Fluorine Chemistry

Thiazol-5-ylmethylamino Motif as a Privileged Fragment in Kinase Inhibitor Design

The thiazol-5-ylmethylamino group, the core linkage in the target compound, is a validated pharmacophoric element in potent kinase inhibitors. For example, in the VEGFR-2 inhibitor BMS-605541, a structurally related 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide scaffold achieved a Ki of 49 ± 9 nM [1]. While not a direct measurement for the target compound itself, this data validates the privileged nature of the specific thiazol-5-ylmethylamino connectivity for achieving high-affinity binding, which is not guaranteed with other thiazole isomers or alternative heteroarylmethyl linkers.

Thiazol-5-ylmethylamino pharmacophore
Assay context
BMS-605541 Ki = 49 ± 9 nM
(validated kinase inhibitor analog)
Motif supports kinase target engagement potential.
In vitro VEGFR-2 assay; proof-of-concept for pharmacophore.
Kinase Inhibitors Structure-Activity Relationship Pharmacophore Mapping

The 2-Fluoro Substituent as a Regiospecific Handle for Nucleophilic Aromatic Substitution in Downstream Chemistry

The 2-fluoro substituent on the aniline ring provides a regiospecific synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing fluorine atom at the ortho position activates this site for displacement with various nucleophiles . This offers a clear synthetic advantage over the non-fluorinated analog, 4-methyl-N-(thiazol-5-ylmethyl)aniline, which lacks this reactive handle and would require less direct functionalization strategies such as electrophilic aromatic substitution, which may lack regioselectivity.

SNAr synthetic handle
Class-level
Ortho-fluoro activates site for regiospecific nucleophilic displacement.
Enables diversification via SNAr for SAR exploration.
Reactivity inferred from fluoroaromatic chemistry principles.
Synthetic Chemistry Nucleophilic Aromatic Substitution Click Chemistry

High-Value Application Scenarios for 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline


Kinase-Focused Fragment-Based Drug Discovery (FBDD)

As a fragment-sized molecule containing a validated thiazol-5-ylmethylamino kinase-binding motif, this compound is an ideal starting point for fragment-based screening against a panel of kinases. The 2-fluoro substituent provides a simple synthetic route to rapidly generate analogs for structure-activity relationship (SAR) studies, guided by the inhibitory potency benchmarks set by compounds like BMS-605541 [1].

Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series requires precise lipophilicity adjustments to optimize ADME properties, the quantifiable LogP of 2.62 makes this compound a suitable building block. Researchers can compare this value directly against the LogP of 2.24 for the regioisomeric 2-fluoro-N-((4-methylthiazol-5-yl)methyl)aniline to make data-driven decisions about which scaffold will best achieve target membrane permeability and solubility .

Generation of Fluorinated Compound Libraries for Drug Discovery

This compound serves as a versatile core scaffold for diversity-oriented synthesis. The presence of an ortho-fluoro substituent allows for systematic replacement with diverse nucleophiles under SNAr conditions , enabling the parallel synthesis of large, fluorine-rich compound libraries. This is a distinct advantage over non-fluorinated analogs like 4-methyl-N-(thiazol-5-ylmethyl)aniline, which cannot be functionalized with the same regiospecific control.

Synthesis of Bioisosteres and Scaffold-Hopping Analogues

The 2-fluoro-4-methyl aniline core can serve as a bioisostere for other substituted anilines or heterocycles in a medicinal chemistry program. The presence of fluorine modulates the ring's electron density and hydrogen-bonding capability [2], offering a distinct pharmacological profile compared to chloro-, methyl-, or unsubstituted analogs for exploring scaffold-hopping strategies.

Application
Selection Property
Validation Focus
Kinase-focused fragment-based discovery
Thiazol-5-ylmethylamino pharmacophore context
Target engagement benchmarking
Lead optimization with lipophilicity tuning
Computed LogP differentiation
ADME property correlation
Fluorinated library synthesis
SNAr-active ortho-fluoro handle
Regiospecific diversification
Bioisostere exploration
Fluorine electronic modulation
Pharmacological profile comparison
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